T-Butyl N-cbz-DL-phenylalaninamide

Description

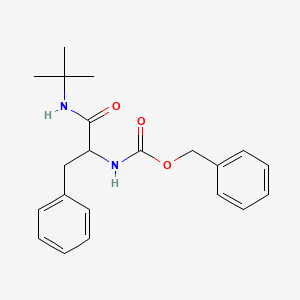

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-21(2,3)23-19(24)18(14-16-10-6-4-7-11-16)22-20(25)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTQDPUTTRNHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not found in readily available chemical literature. This guide is based on the most plausible interpretation of the name as Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide . The properties and protocols described herein are predicted based on the known chemistry of its constituent parts.

Overview and Physicochemical Properties

Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a derivative of the racemic amino acid DL-phenylalanine. It features a benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group and a tert-butyl group on the amide nitrogen. The Cbz group is a common urethane-type protecting group in peptide synthesis, known for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. The N-tert-butyl amide provides significant steric bulk, which can influence the compound's conformation and biological activity.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₂₁H₂₆N₂O₃ | Calculated |

| Molecular Weight | 354.45 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on related compounds |

| Melting Point | 150-160 °C (estimated) | Inferred from similar N-protected amino amides |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM, DMF. Insoluble in water. | Predicted based on structure |

| pKa | ~15-16 (amide N-H) | Estimated |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Signals |

| ¹H NMR | Phenylalanine aromatic protons (7.2-7.4 ppm), Cbz aromatic protons (7.3-7.4 ppm), benzyl CH₂ (5.1 ppm), phenylalanine α-CH, β-CH₂, amide NH, tert-butyl protons (1.3 ppm, singlet, 9H). |

| ¹³C NMR | Aromatic carbons, carbonyl carbons (amide and carbamate), Cα, Cβ of phenylalanine, benzylic carbon of Cbz group, quaternary and methyl carbons of the tert-butyl group. |

| Mass Spec (ESI-MS) | m/z: 355.2 [M+H]⁺, 377.2 [M+Na]⁺ |

Synthesis and Experimental Protocols

The synthesis of Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide can be achieved through a standard peptide coupling reaction between N-Cbz-DL-phenylalanine and tert-butylamine.

Proposed Synthetic Workflow

Caption: Synthetic workflow for the preparation of Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.

Detailed Experimental Protocol

Materials:

-

N-Cbz-DL-phenylalanine (1.0 eq)

-

tert-Butylamine (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-DL-phenylalanine (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

-

Stir the mixture until all solids are dissolved.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

-

Add tert-butylamine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.

-

Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, its structural features suggest potential applications in drug development, particularly as a protease inhibitor.

-

Protease Inhibition: Phenylalanine derivatives are common components of protease inhibitor drugs, as the phenyl group can fit into the hydrophobic S1 pocket of many proteases. The Cbz group can form hydrogen bonds with the enzyme backbone, and the N-tert-butyl amide can provide steric hindrance that blocks substrate access.

-

Chirality: As the starting material is a DL-racemic mixture, the final product will also be racemic. For therapeutic applications, it would be necessary to either synthesize the pure L- or D-enantiomer or perform chiral separation of the final product. The individual enantiomers may exhibit significantly different biological activities and metabolic profiles.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a protease inhibitor, such as the title compound, could modulate a signaling pathway. This is a conceptual model and has not been experimentally verified for this specific molecule.

Caption: Hypothetical inhibition of a growth factor activation pathway by a protease inhibitor.

Conclusion

Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a synthetically accessible derivative of phenylalanine. While its specific properties are not documented, they can be reliably predicted from its structure. Its potential as a protease inhibitor makes it a compound of interest for further investigation in drug discovery and development. The synthetic protocol outlined in this guide provides a clear pathway for its preparation and subsequent biological evaluation.

Synthesis of T-Butyl N-cbz-DL-phenylalaninamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of T-Butyl N-cbz-DL-phenylalaninamide, a protected amino acid amide derivative. The document details a plausible synthetic pathway, experimental protocols, and relevant quantitative data derived from analogous chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in peptide synthesis, medicinal chemistry, and drug development.

Synthesis Pathway

The synthesis of T-Butyl N-cbz-DL-phenylalaninamide can be achieved in a two-step process. The first step involves the protection of the amino group of DL-phenylalanine with a benzyloxycarbonyl (Cbz) group. The second step is the coupling of the resulting N-Cbz-DL-phenylalanine with tert-butylamine to form the desired amide.

A common method for the first step is the Schotten-Baumann reaction, where DL-phenylalanine is treated with benzyl chloroformate under basic conditions. The subsequent amide coupling can be accomplished using a variety of coupling agents to activate the carboxylic acid group of N-Cbz-DL-phenylalanine, facilitating the nucleophilic attack by the sterically hindered tert-butylamine.

Caption: Overall synthesis pathway for T-Butyl N-cbz-DL-phenylalaninamide.

Experimental Protocols

The following protocols are based on established methods for N-protection of amino acids and amide bond formation. Researchers should adapt these procedures as necessary based on laboratory conditions and safety protocols.

Synthesis of N-Cbz-DL-phenylalanine

This procedure is adapted from standard protocols for the N-benzyloxycarbonylation of amino acids.

Materials:

-

DL-Phenylalanine

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve DL-phenylalanine (1.0 eq) in 1 M NaOH (2.0 eq) in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. Simultaneously, add 2 M NaOH solution as needed to maintain a pH of 8-9.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1 M HCl. A white precipitate of N-Cbz-DL-phenylalanine should form.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure N-Cbz-DL-phenylalanine.

Synthesis of T-Butyl N-cbz-DL-phenylalaninamide

This protocol describes a general procedure for amide coupling using a carbodiimide reagent. The use of a sterically hindered amine like tert-butylamine may require longer reaction times or the addition of a coupling additive like 1-hydroxybenzotriazole (HOBt).

Materials:

-

N-Cbz-DL-phenylalanine

-

tert-Butylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Dicyclohexylurea (DCU) byproduct (if using DCC)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve N-Cbz-DL-phenylalanine (1.0 eq) in anhydrous DMF or CH₂Cl₂.

-

Add HOBt (1.1 eq) to the solution (optional, but recommended for hindered amines).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DCC or EDCI (1.1 eq) to the stirred solution.

-

After 15-20 minutes, add tert-butylamine (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Dilute the filtrate with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain T-Butyl N-cbz-DL-phenylalaninamide.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-protected amino acids and their subsequent amide coupling reactions, based on analogous transformations reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Coupling Agent | Typical Yield (%) | Purity (%) | Reference Method |

| 1 | DL-Phenylalanine, Benzyl Chloroformate | N-Cbz-DL-phenylalanine | - | 85-95 | >98 | Schotten-Baumann |

| 2 | N-Cbz-DL-phenylalanine, tert-Butylamine | T-Butyl N-cbz-DL-phenylalaninamide | DCC | 60-80 | >95 | Carbodiimide Coupling |

| 2 | N-Cbz-DL-phenylalanine, tert-Butylamine | T-Butyl N-cbz-DL-phenylalaninamide | EDCI/HOBt | 70-85 | >97 | Carbodiimide/Additive Coupling |

Experimental Workflow and Logic

The experimental workflow follows a logical progression from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of T-Butyl N-cbz-DL-phenylalaninamide.

Conclusion

The synthesis of T-Butyl N-cbz-DL-phenylalaninamide is a straightforward process involving standard organic chemistry techniques. Careful control of reaction conditions, particularly during the amide coupling step with the sterically demanding tert-butylamine, is crucial for achieving good yields and high purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for applications in research and development.

An In-depth Technical Guide to N-Carbobenzoxy-DL-phenylalaninamide

Abstract: This technical guide provides a comprehensive overview of N-carbobenzoxy-DL-phenylalaninamide, a derivative of the amino acid phenylalanine. It details the chemical structure, physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction and Chemical Structure

N-carbobenzoxy-DL-phenylalaninamide (Z-DL-Phe-NH₂) is an N-protected form of DL-phenylalaninamide. The "N-carbobenzoxy" (abbreviated as "Cbz" or "Z") group is a benzyl chloroformate moiety attached to the alpha-amino group of the phenylalanine backbone. This protecting group is instrumental in peptide synthesis as it prevents the amino group from participating in unwanted side reactions during peptide bond formation. The "DL" designation indicates that the compound is a racemic mixture of both the D and L enantiomers. The "-amide" suffix signifies that the carboxylic acid functional group of phenylalanine has been converted to a primary amide (-CONH₂).

It is important to note that the requested topic "T-Butyl N-cbz-DL-phenylalaninamide" does not correspond to a standard chemical nomenclature. The "T-Butyl" (tert-Butyl) group is not accounted for in the standard structure of N-cbz-DL-phenylalaninamide. The presence of a tert-Butyl group could potentially refer to a modification on the phenyl ring, though this would be specified with locants (e.g., 4-tert-Butyl). This guide will focus on the core molecule, N-cbz-DL-phenylalaninamide.

Chemical Structure:

-

IUPAC Name: Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

-

Molecular Formula: C₁₇H₁₈N₂O₃

-

Molecular Weight: 298.34 g/mol

-

Structure:

(Where Ph represents a phenyl group)

Physicochemical Data

| Property | Value | Compound |

| CAS Number | 3588-57-6 | N-Cbz-DL-phenylalanine[1][2] |

| Molecular Formula | C₁₇H₁₇NO₄ | N-Cbz-DL-phenylalanine[3][4][5] |

| Molecular Weight | 299.32 g/mol | N-Cbz-DL-phenylalanine[4][5] |

| Appearance | White to off-white crystalline powder | N-Cbz-L-phenylalanine[3][5][6] |

| Melting Point | 101.0 to 106.0 °C | N-Cbz-DL-phenylalanine[1][2] |

| 85-87 °C (lit.) | N-Cbz-L-phenylalanine[5][6] | |

| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol. | N-Cbz-L-phenylalanine[5] |

| pKa | 3.86 ± 0.10 (Predicted) | N-Cbz-L-phenylalanine[5] |

Experimental Protocols

The synthesis of N-carbobenzoxy-DL-phenylalaninamide can be achieved through a two-step process starting from DL-phenylalanine. The first step involves the protection of the amino group with a carbobenzoxy group, followed by the amidation of the carboxylic acid.

Step 1: Synthesis of N-Cbz-DL-phenylalanine

This procedure is based on the general method for N-protection of amino acids.[3]

-

Materials:

-

DL-phenylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve DL-phenylalanine in a 1M solution of sodium carbonate in water in a flask equipped with a stirrer and cooled in an ice bath.

-

Slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide, maintaining the pH between 9 and 10. The benzyl chloroformate is typically dissolved in a suitable organic solvent like dioxane or THF.

-

Continue stirring the reaction mixture vigorously in the ice bath for 1-2 hours after the addition is complete.

-

Remove the reaction from the ice bath and allow it to stir at room temperature for another hour.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold 2M hydrochloric acid to a pH of approximately 2. This will precipitate the N-Cbz-DL-phenylalanine.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Cbz-DL-phenylalanine.

-

Step 2: Synthesis of N-Cbz-DL-phenylalaninamide from N-Cbz-DL-phenylalanine

This procedure involves the activation of the carboxylic acid followed by reaction with ammonia.

-

Materials:

-

N-Cbz-DL-phenylalanine

-

Ethyl chloroformate or Isobutyl chloroformate

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Ammonia (aqueous solution or gas)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

-

Procedure (Mixed Anhydride Method):

-

Dissolve N-Cbz-DL-phenylalanine in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -15 °C in a dry ice/acetone bath.

-

Add one equivalent of N-Methylmorpholine to the solution and stir for a few minutes.

-

Slowly add one equivalent of ethyl chloroformate or isobutyl chloroformate dropwise, ensuring the temperature remains at -15 °C. Stir for 15-30 minutes to form the mixed anhydride.

-

In a separate flask, prepare a concentrated solution of aqueous ammonia or have a source of ammonia gas ready.

-

Slowly add an excess of the ammonia solution to the reaction mixture, or bubble ammonia gas through it, while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-DL-phenylalaninamide.

-

The product can be purified by column chromatography or recrystallization.

-

Visualized Workflow

The following diagram illustrates the synthetic pathway for N-carbobenzoxy-DL-phenylalaninamide.

Caption: Synthetic pathway for N-Cbz-DL-phenylalaninamide.

References

- 1. N-Carbobenzoxy-DL-phenylalanine 3588-57-6 | TCI AMERICA [tcichemicals.com]

- 2. N-Carbobenzoxy-DL-phenylalanine 3588-57-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Page loading... [guidechem.com]

- 4. N-Cbz-L-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 5. Cas 1161-13-3,N-Cbz-L-Phenylalanine | lookchem [lookchem.com]

- 6. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

Spectroscopic and Synthetic Profile of T-Butyl N-(Benzyloxycarbonyl)-DL-phenylalaninamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide. Due to the limited availability of direct experimental data for this specific compound in public literature and databases, this guide leverages established knowledge of its constituent chemical moieties—the N-benzyloxycarbonyl (Cbz) protecting group, the DL-phenylalanine core, and the tert-butylamide function—to present a robust, data-driven profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, peptide synthesis, and drug discovery by providing anticipated analytical data and a reliable synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide. These predictions are based on the analysis of spectroscopic data for structurally related compounds, including N-Cbz-L-phenylalanine and other N-acylated phenylalanine amides.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Cbz-CH₂ | ~5.10 | Singlet | - | Benzylic protons of the Cbz group. |

| Phenyl-H (Cbz) | ~7.35 | Multiplet | - | Aromatic protons of the Cbz group. |

| Phenyl-H (Phe) | ~7.25 | Multiplet | - | Aromatic protons of the phenylalanine side chain. |

| α-CH (Phe) | ~4.40 | Multiplet | - | Methine proton adjacent to the amide and Cbz group. |

| β-CH₂ (Phe) | ~3.00 | Multiplet | - | Methylene protons of the phenylalanine side chain. |

| NH (Amide) | ~6.50 | Singlet (broad) | - | Amide proton, chemical shift can be concentration and solvent dependent. |

| NH (Carbamate) | ~5.50 | Doublet | ~8 | Carbamate proton, coupling to the α-CH. |

| t-Butyl-CH₃ | ~1.30 | Singlet | - | Methyl protons of the tert-butyl group. |

Predicted in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (Amide) | ~171 | Carbonyl carbon of the tert-butylamide. |

| C=O (Carbamate) | ~156 | Carbonyl carbon of the Cbz protecting group. |

| Phenyl-C (Cbz) | ~136 (ipso), ~128 (ortho, meta, para) | Aromatic carbons of the Cbz group. |

| Phenyl-C (Phe) | ~137 (ipso), ~129, ~128, ~127 | Aromatic carbons of the phenylalanine side chain. |

| Cbz-CH₂ | ~67 | Benzylic carbon of the Cbz group. |

| α-CH (Phe) | ~56 | Methine carbon of the phenylalanine core. |

| β-CH₂ (Phe) | ~38 | Methylene carbon of the phenylalanine side chain. |

| t-Butyl-C (quat) | ~51 | Quaternary carbon of the tert-butyl group. |

| t-Butyl-CH₃ | ~28 | Methyl carbons of the tert-butyl group. |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide & Carbamate) | 3300 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong |

| C=O Stretch (Carbamate) | 1690 - 1710 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 355.20 | Molecular ion with a proton. |

| [M+Na]⁺ | 377.18 | Molecular ion with a sodium adduct. |

| [M-C₄H₉]⁺ | 298.13 | Fragmentation corresponding to the loss of the tert-butyl group. |

| [M-C₇H₇]⁺ | 264.13 | Fragmentation corresponding to the loss of the benzyl group. |

| [C₈H₉N₂O]⁺ | 161.07 | Fragment corresponding to the phenylalaninamide moiety. |

Experimental Protocols

The following section outlines a detailed experimental protocol for the synthesis of T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide. This procedure is based on standard peptide coupling methodologies.

Synthesis of T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide

This synthesis involves the coupling of N-Cbz-DL-phenylalanine with tert-butylamine using a suitable coupling agent.

Materials:

-

N-Cbz-DL-phenylalanine

-

tert-Butylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N-Cbz-DL-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) or BOP reagent (1.1 eq).

-

Activation: Stir the mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

-

Amine Addition: Add tert-butylamine (1.2 eq) and DIPEA (1.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

-

Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide.

Caption: Synthetic pathway for T-Butyl N-(benzyloxycarbonyl)-DL-phenylalaninamide.

Solubility Profile of T-Butyl N-cbz-DL-phenylalaninamide in Common Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of T-Butyl N-cbz-DL-phenylalaninamide, a protected amino acid derivative of significant interest in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various common solvents is critical for its effective handling, purification, and application in subsequent synthetic steps. This document outlines qualitative solubility data for structurally related compounds, established experimental protocols for solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of T-Butyl N-cbz-DL-phenylalaninamide features both hydrophobic and polar moieties. The bulky, non-polar tert-butyl and benzyloxycarbonyl (Cbz) protecting groups contribute to its lipophilic character, suggesting higher solubility in organic solvents. Conversely, the amide and carbonyl groups introduce polarity, which may allow for some solubility in more polar environments.

Peptides and their derivatives with a high content of non-polar amino acids or protecting groups are preferentially solubilized by organic solvents such as dimethyl sulfoxide (DMSO), methanol, propanol, isopropanol, or dimethylformamide (DMF)[1]. Neutral or highly hydrophobic peptides are often first dissolved in a small amount of an organic solvent like DMSO or DMF and then diluted with an aqueous buffer[1].

Representative Solubility Data

| Solvent Class | Solvent | Compound | Solubility |

| Aprotic Polar | Dimethylformamide (DMF) | N-Boc-L-phenylalanine | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | N-Boc-L-phenylalanine | Soluble | |

| N-methyl-2-pyrrolidone (NMP) | N-Boc-L-phenylalanine | Soluble[2] | |

| Protic Polar | Methanol | N-Boc-L-phenylalanine | Soluble[2] |

| Water | N-Cbz-L-phenylalanine | Sparingly Soluble[3] | |

| Halogenated | Dichloromethane (DCM) | N-Boc-L-phenylalanine | Soluble[2] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for process development and formulation. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, representing the true solubility. The Shake-Flask method is the gold standard for this determination.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of T-Butyl N-cbz-DL-phenylalaninamide to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. Centrifuge or filter the sample to separate the saturated solution from the excess solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy against a calibration curve.

-

Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent and temperature condition.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation event, often from a high-concentration stock solution. This is a high-throughput method commonly used in early drug discovery.

Protocol: Kinetic Solubility Assay using UV Absorption

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in a strong organic solvent like DMSO.

-

Dilution and Precipitation: Add the stock solution to the aqueous buffer of interest. The anti-solvent properties of the aqueous medium will induce precipitation.

-

Filtration: After a defined incubation period, pass the solution through a filter plate to remove the precipitated solid.

-

Quantification: Measure the UV absorbance of the filtrate using a plate reader. The concentration is then calculated from a pre-established calibration curve. The limit of detection for this method can be as low as 1 µM.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like T-Butyl N-cbz-DL-phenylalaninamide.

References

T-Butyl N-cbz-DL-phenylalaninamide molecular weight and formula

This technical guide provides a detailed overview of the molecular properties of N-Cbz-DL-phenylalaninamide, a derivative of the amino acid phenylalanine. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Identity and Properties

N-Cbz-DL-phenylalanine is a well-documented compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol .[1][2][3][4][5] The conversion of a carboxylic acid to a primary amide involves the replacement of the hydroxyl (-OH) group of the carboxyl moiety with an amino (-NH₂) group. This transformation allows for the accurate calculation of the molecular formula and weight for N-Cbz-DL-phenylalaninamide.

Data Presentation

The quantitative data for N-Cbz-DL-phenylalanine and the derived data for N-Cbz-DL-phenylalaninamide are summarized in the table below for clear comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Cbz-DL-phenylalanine | C₁₇H₁₇NO₄ | 299.32[1][2][3][4][5] |

| N-Cbz-DL-phenylalaninamide | C₁₇H₁₈N₂O₃ | 298.34 (calculated) |

Experimental Protocols

The determination of the molecular weight and formula of a novel or derived compound like N-Cbz-DL-phenylalaninamide would typically involve the following key experiments:

1. Synthesis of N-Cbz-DL-phenylalaninamide:

-

Objective: To synthesize N-Cbz-DL-phenylalaninamide from N-Cbz-DL-phenylalanine.

-

Methodology: A common method is the activation of the carboxylic acid of N-Cbz-DL-phenylalanine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of ammonia (usually as ammonium chloride with a base like triethylamine) to form the amide. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Purification: The crude product would be purified using column chromatography or recrystallization to obtain the pure amide.

2. Mass Spectrometry:

-

Objective: To determine the exact molecular weight of the synthesized N-Cbz-DL-phenylalaninamide.

-

Methodology: High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be employed. The instrument would be calibrated with a known standard. The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The resulting mass-to-charge ratio (m/z) of the molecular ion peak would provide the experimental molecular weight.

3. Elemental Analysis:

-

Objective: To determine the elemental composition (percentage of Carbon, Hydrogen, Nitrogen, and Oxygen) of the synthesized compound and confirm its molecular formula.

-

Methodology: A sample of the purified N-Cbz-DL-phenylalaninamide would be subjected to combustion analysis. The amounts of CO₂, H₂O, and N₂ produced are measured, from which the percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is typically determined by difference. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₁₇H₁₈N₂O₃).

Mandatory Visualization

The following diagrams illustrate the logical relationship of the molecular components and a typical experimental workflow.

Caption: Logical relationship of the core components of N-Cbz-DL-phenylalaninamide.

References

A Technical Guide to T-Butyl N-Cbz-DL-Phenylalaninamide: Exploring Potential Research Avenues

For Researchers, Scientists, and Drug Development Professionals

Abstract: T-Butyl N-Cbz-DL-phenylalaninamide is a derivative of the amino acid phenylalanine, featuring both N-terminal benzyloxycarbonyl (Cbz) and C-terminal tert-butyl amide protecting groups. While specific research on this compound is not extensively documented, its structural motifs are prevalent in medicinal chemistry and peptide science. This technical guide serves as a comprehensive overview of the potential research areas for T-Butyl N-Cbz-DL-phenylalaninamide, drawing insights from the synthesis, properties, and biological activities of structurally related compounds. We will explore its potential as a synthetic intermediate, a scaffold for novel therapeutics, and a tool for chemical biology. This document provides detailed hypothetical and adapted experimental protocols, quantitative data from related molecules, and visualizations to guide future research and development efforts.

Physicochemical Properties and Structural Analysis

Due to the limited availability of experimental data for T-Butyl N-Cbz-DL-phenylalaninamide, the following table summarizes the computed or experimental properties of closely related, structurally significant precursors and analogues. These values provide a reasonable estimation of the expected physicochemical characteristics of the title compound.

| Property | N-benzyloxycarbonyl-DL-phenylalanine[1] | tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate[2] | N-tert-Butyl-alpha-phenylnitrone[3] |

| Molecular Formula | C17H17NO4 | C14H19NO3 | C11H15NO |

| Molecular Weight | 299.32 g/mol | 249.30 g/mol | 177.24 g/mol |

| XLogP3 | 2.1 | 2.5 | 1.3 |

| Hydrogen Bond Donor Count | 2 | 2 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 3 | 2 |

| Rotatable Bond Count | 5 | 5 | 2 |

| Exact Mass | 299.11575802 Da | 249.13649347 Da | 177.115364102 Da |

| Topological Polar Surface Area | 75.6 Ų | 55.4 Ų | 28.8 Ų |

Potential Research Areas and Applications

The unique combination of a racemic phenylalaninamide core with robust protecting groups suggests several promising avenues for research.

Intermediate in Peptide and Peptoid Synthesis

The primary and most immediate application of T-Butyl N-Cbz-DL-phenylalaninamide is likely as a building block in organic synthesis. The Cbz and tert-butyl groups offer orthogonal protection strategies, allowing for selective deprotection and further modification.

-

Peptide Synthesis: The amide can be a stable C-terminal modification, or the core structure can be further elaborated.

-

Peptoid and Small Molecule Library Synthesis: The phenylalanine scaffold is a common feature in many biologically active molecules. This compound could serve as a starting point for the synthesis of diverse small molecule libraries for screening.

Scaffold for Novel Enzyme Inhibitors

Phenylalanine derivatives are known to be effective inhibitors of various enzymes, particularly proteases and deubiquitinases.

-

USP7 Inhibition: N-benzylpiperidinol derivatives have been identified as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a key regulator of oncoproteins like MDM2.[4] The phenyl group of T-Butyl N-Cbz-DL-phenylalaninamide could be explored for its potential to interact with sub-sites of enzymes like USP7.[4]

-

Protease Inhibition: The phenylalanine structure is a classic recognition motif for chymotrypsin-like serine proteases. Modifications of the core structure could lead to the development of novel protease inhibitors.

Development of Novel Anti-inflammatory and Anticancer Agents

Derivatives of tert-butyl phenylcarbamate have demonstrated anti-inflammatory activity.[5] Furthermore, β-phenylalanine derivatives are being investigated as scaffolds for anticancer drugs, for instance, as inhibitors of eEF2K in breast cancer.[6]

-

Anti-inflammatory Drug Discovery: The core structure could be modified to enhance its anti-inflammatory properties, potentially targeting enzymes involved in inflammatory pathways.

-

Anticancer Drug Development: The racemic nature of DL-phenylalaninamide allows for the exploration of both D- and L-isomers as potential anticancer agents, which can sometimes exhibit differential activity and toxicity profiles.

Experimental Protocols

The following are adapted and hypothetical protocols for the synthesis and potential biological evaluation of T-Butyl N-Cbz-DL-phenylalaninamide and its derivatives.

Proposed Synthesis of T-Butyl N-Cbz-DL-phenylalaninamide

This protocol is adapted from standard peptide coupling procedures.[5][7]

Materials:

-

N-Cbz-DL-phenylalanine

-

tert-Butylamine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of N-Cbz-DL-phenylalanine (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq), tert-butylamine (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.

-

Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature. Stir for an additional 3-4 hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain T-Butyl N-Cbz-DL-phenylalaninamide.

References

- 1. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | C14H19NO3 | CID 6998013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Discovery and history of T-Butyl N-cbz-DL-phenylalaninamide

An In-depth Technical Guide to the Synthesis and Putative History of N-Carbobenzyloxy-DL-phenylalanine-N'-tert-butylamide

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not found in the reviewed chemical literature and is presumed to be a non-standard nomenclature or a novel compound. This guide, therefore, focuses on the most plausible interpretation of this name: N-Carbobenzyloxy-DL-phenylalanine-N'-tert-butylamide . The history and experimental data provided are based on the well-established chemistry of its constituent parts and analogous compounds.

Introduction: Deconstructing the Nomenclature

The requested compound, "T-Butyl N-cbz-DL-phenylalaninamide," represents a protected amino acid derivative. Amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. In the realm of chemical synthesis, particularly in peptide and medicinal chemistry, it is often necessary to "protect" the reactive functional groups of amino acids to achieve specific chemical transformations.

The name can be broken down as follows:

-

DL-phenylalaninamide: This forms the backbone of the molecule. Phenylalanine is an amino acid with a benzyl side chain. The "DL" designation indicates a racemic mixture of both the D and L enantiomers. The "amide" suffix signifies that the carboxylic acid group of phenylalanine has been converted to a primary amide.

-

N-cbz: The "N" indicates that the modification is on the nitrogen atom of the amino group. "Cbz" is the abbreviation for Carbobenzyloxy (also denoted as Z), a common protecting group for amines, introduced by Max Bergmann and Leonidas Zervas in 1932.[1][2] This group prevents the amine from participating in unwanted side reactions.

-

T-Butyl: This refers to the tert-butyl group, (CH₃)₃C-. Based on standard chemical nomenclature, in the context of an "amide," this group is most likely attached to the amide nitrogen, forming an N'-substituted amide.

Thus, the most probable structure is N-Carbobenzyloxy-DL-phenylalanine-N'-tert-butylamide. This guide will detail the historical context of its protecting groups and a proposed synthetic pathway.

Historical Context: The Dawn of Peptide Synthesis

The development of methods to form peptide bonds in a controlled manner is a cornerstone of modern organic chemistry and drug discovery. The challenge lies in selectively forming an amide bond between the carboxyl group of one amino acid and the amino group of another, without polymerization or side reactions.

The introduction of the Carbobenzyloxy (Cbz or Z) group by Bergmann and Zervas in the 1930s was a landmark achievement that revolutionized peptide synthesis.[1][2][3] The Cbz group is introduced by reacting the amino group with benzyl chloroformate.[3][4] Its key advantage, which led to its widespread adoption, is its stability under a range of conditions and its selective removal by catalytic hydrogenation, which leaves other functional groups intact.[2][4]

The use of tert-butyl groups as protecting groups, particularly for carboxylic acids (as tert-butyl esters) and amines (as tert-butoxycarbonyl, or Boc), became prominent later. The Boc group, for instance, is stable to many reagents but is easily removed with mild acid.[5] The formation of N-tert-butyl amides, as in the target molecule, is a common transformation in medicinal chemistry to increase steric bulk and modify the pharmacological properties of a lead compound.

Proposed Synthesis of N-Cbz-DL-phenylalanine-N'-tert-butylamide

The synthesis of the target compound can be envisioned as a two-step process:

-

Protection of the amino group of DL-phenylalanine: This involves the reaction of racemic phenylalanine with benzyl chloroformate to yield N-Cbz-DL-phenylalanine.

-

Amide bond formation: The carboxyl group of N-Cbz-DL-phenylalanine is then coupled with tert-butylamine to form the final N'-tert-butylamide.

Below is a logical workflow for the proposed synthesis.

Caption: Proposed synthetic workflow for N-Cbz-DL-phenylalanine-N'-tert-butylamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Cbz-DL-phenylalanine

This procedure is adapted from standard methods for the N-protection of amino acids.

-

Dissolution: Dissolve DL-phenylalanine (1 equivalent) in an aqueous solution of sodium bicarbonate (2 equivalents).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with stirring.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2. The product, N-Cbz-DL-phenylalanine, will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Protocol 2: Synthesis of N-Cbz-DL-phenylalanine-N'-tert-butylamide

This protocol uses a standard carbodiimide-mediated coupling reaction.

-

Activation: Dissolve N-Cbz-DL-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C.

-

Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the solution. An additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) can be included to suppress side reactions and reduce racemization.

-

Amine Addition: After stirring for 15-20 minutes, add tert-butylamine (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 5% citric acid), a dilute basic solution (e.g., 5% sodium bicarbonate), and brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The signaling pathway for a molecule of this nature is not defined, as it is not a known bioactive agent. However, a general diagram illustrating the concept of a synthetic molecule interacting with a biological target is provided below.

Caption: Hypothetical interaction of a synthetic molecule with a biological target.

Quantitative Data

As "T-Butyl N-cbz-DL-phenylalaninamide" is not a cataloged compound, experimental data for it is unavailable. The following tables summarize typical data for the precursor, N-Cbz-L-phenylalanine (data for the L-enantiomer is more readily available and serves as a good proxy for the physical properties of the racemic mixture).

Table 1: Physicochemical Properties of N-Cbz-L-phenylalanine

| Property | Value |

| CAS Number | 1161-13-3[3][6] |

| Molecular Formula | C₁₇H₁₇NO₄[3][6] |

| Molecular Weight | 299.32 g/mol [6] |

| Melting Point | 88-90 °C |

| Appearance | White crystalline solid[3] |

Table 2: Representative Yields for Synthetic Steps

| Reaction Step | Typical Yield |

| N-protection of Phenylalanine | 85-95% |

| Amide Coupling with tert-butylamine | 70-90% |

Note: Yields are highly dependent on reaction scale and purification methods.

Conclusion

While the specific compound "T-Butyl N-cbz-DL-phenylalaninamide" does not appear in the established chemical literature, its structure can be inferred from standard chemical nomenclature. This guide provides a comprehensive overview of the historical context of the chemical moieties involved, namely the foundational Cbz protecting group, and proposes a robust and well-precedented synthetic route. The detailed experimental protocols and logical diagrams serve as a technical resource for researchers and scientists in the field of organic and medicinal chemistry who may be interested in the synthesis of this or structurally related molecules. The principles outlined herein are fundamental to the broader field of peptide and small molecule synthesis for drug development.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. N-Cbz-L-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for T-Butyl N-cbz-DL-phenylalaninamide in Peptide Synthesis

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not a standard catalog reagent. These application notes are based on the proposed structure of N-Cbz-DL-(p-tert-butyl)phenylalaninamide, a plausible interpretation for a modified amino acid derivative used in peptide synthesis. The protocols provided are based on established principles of peptide chemistry.

Introduction

N-Cbz-DL-(p-tert-butyl)phenylalaninamide is a synthetic amino acid derivative designed for use in solution-phase peptide synthesis. It incorporates a benzyloxycarbonyl (Cbz) protecting group on the N-terminus, a primary amide at the C-terminus, and a tert-butyl group on the phenyl ring of the phenylalanine side chain. This modification introduces increased hydrophobicity, which can be leveraged in the design of peptide analogs with modified biological activities and pharmacokinetic properties. The DL-racemic form necessitates purification to isolate diastereomeric peptide products.

Potential Applications:

-

Introduction of Hydrophobic Moieties: The p-tert-butyl group increases the lipophilicity of the peptide, which can enhance membrane permeability or influence peptide-protein interactions.

-

C-terminal Modification: As a C-terminally amidated building block, it can be used to synthesize peptides with a C-terminal amide, a common feature in many biologically active neuropeptides and hormones.

-

Structure-Activity Relationship (SAR) Studies: It serves as a tool for researchers to probe the effects of sterically bulky and hydrophobic residues on peptide conformation and function.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the proposed N-Cbz-DL-(p-tert-butyl)phenylalaninamide.

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₂O₃ |

| Molecular Weight | 402.51 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and THF |

| N-terminal Protection | Benzyloxycarbonyl (Cbz) |

| C-terminal Group | Primary Amide |

| Side Chain Modification | p-tert-butyl |

Experimental Protocols

These protocols are intended for use by trained chemists in a laboratory setting. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Peptide Coupling using N-Cbz-DL-(p-tert-butyl)phenylalaninamide

This protocol describes the coupling of N-Cbz-DL-(p-tert-butyl)phenylalaninamide to the C-terminus of an N-protected amino acid (e.g., Boc-L-Alanine) in a solution-phase synthesis.[1]

Materials:

-

N-Cbz-DL-(p-tert-butyl)phenylalaninamide

-

Boc-L-Alanine

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, dissolve N-Cbz-DL-(p-tert-butyl)phenylalaninamide (1.0 eq) in anhydrous DMF.

-

Add the solution of the activated Boc-L-Alanine to the N-Cbz-DL-(p-tert-butyl)phenylalaninamide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]

-

Once the reaction is complete, filter off the DCU precipitate and wash with a small amount of DCM.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the diastereomers and obtain the desired dipeptide.

Hypothetical Reaction Data:

The following table presents hypothetical data for the coupling reaction described above.

| Reactant/Product | Equivalents | Molar Mass ( g/mol ) | Mass (mg) | Yield (%) | Purity (HPLC) (%) |

| N-Cbz-DL-(p-tert-butyl)phenylalaninamide | 1.0 | 402.51 | 403 | - | >98 |

| Boc-L-Alanine | 1.0 | 189.21 | 189 | - | >99 |

| HOBt | 1.1 | 135.12 | 149 | - | - |

| DCC | 1.1 | 206.33 | 227 | - | - |

| Product: Boc-L-Ala-DL-(p-tert-butyl)Phe-NH₂ | - | 573.72 | 482 | 84 | >95 (combined diasteromers) |

Protocol 2: N-terminal Deprotection of Cbz Group

This protocol describes the removal of the Cbz protecting group from the synthesized dipeptide via catalytic hydrogenolysis.[4][5][6]

Materials:

-

Cbz-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the Cbz-protected peptide in methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Secure a hydrogen balloon to the flask or place the flask in a hydrogenation apparatus.

-

Purge the flask with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide. The product can be used in the next coupling step without further purification.

Visualizations

The following diagrams illustrate the experimental workflow and a potential application context for peptides synthesized using N-Cbz-DL-(p-tert-butyl)phenylalaninamide.

Caption: Experimental workflow for peptide synthesis.

Caption: Inhibition of a signaling pathway by a modified peptide.

References

Application Notes and Protocols for N-Protection of DL-Phenylalaninamide

Topic: Protocol for N-protection with tert-Butoxycarbonyl (Boc) Group on DL-Phenylalaninamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-protection of the primary amine of DL-Phenylalaninamide using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2][3] These application notes describe the reaction mechanism, experimental procedures, and expected outcomes for the synthesis of tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate.

Introduction

In the synthesis of complex molecules, particularly peptides and pharmaceuticals, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions.[4] The protection of amines is a critical step in many synthetic routes.[1][4] The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to the mild reaction conditions for its introduction and cleavage.[5][6] The Boc group is stable to most bases and nucleophiles, allowing for selective reactions at other sites of the molecule.[2] This protocol details the N-protection of DL-Phenylalaninamide using di-tert-butyl dicarbonate, a common and efficient method for introducing the Boc protecting group.[5][6]

Reaction and Mechanism

The N-protection of DL-Phenylalaninamide with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The primary amine of the phenylalaninamide acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate.[3][6] This is typically carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the acidic proton of the amine and facilitate the reaction.[5][6] The resulting intermediate then collapses, eliminating a tert-butoxycarbonyl group which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[3][6]

Chemical Reaction Pathway

Caption: Reaction scheme for the N-Boc protection of DL-Phenylalaninamide.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| DL-Phenylalaninamide | ≥98% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade, ≥97% | Thermo Fisher |

| Sodium Bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | VWR |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| Deionized Water | High purity | In-house |

| Ethyl Acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |

| Brine (saturated NaCl solution) | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve DL-Phenylalaninamide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

-

Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir until it is fully dissolved.

-

Addition of (Boc)₂O: Cool the mixture in an ice bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the THF using a rotary evaporator.

-

Add water to the remaining aqueous solution and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization.

Expected Yields for N-Boc Protection of Amines

| Substrate | Base | Solvent | Yield (%) | Reference |

| L-Phenylalanine | NaOH | t-BuOH/Water | 78-87 | Organic Syntheses Procedure[7] |

| Various Amines | Triethylamine | DCM | ~100 | World Intellectual Property Organization WO2013102242[4] |

| L-Phenylalanine | NaOH | 1,4-Dioxane/Water | 54.93 | Der Pharma Chemica[8] |

| 1,2,3,6-Tetrahydropyridine | NaHCO₃ | Ether/Water | 89 | Supporting Information[9] |

Experimental Workflow

Caption: Workflow for the N-Boc protection of DL-Phenylalaninamide.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is an irritant and should be handled with care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The N-protection of DL-Phenylalaninamide with a Boc group is a robust and high-yielding reaction that is fundamental in synthetic organic chemistry. The provided protocol offers a reliable method for researchers to obtain N-Boc-DL-Phenylalaninamide, a valuable intermediate for further synthetic transformations, particularly in the field of drug discovery and peptide synthesis. The reaction is generally straightforward, and the purification of the final product is typically achieved with standard laboratory techniques.

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: Phenylalanine Amide Derivatives in Asymmetric Synthesis

A-Note-2025-11-03

Foreword

These application notes address the proposed use of T-Butyl N-cbz-DL-phenylalaninamide as a chiral auxiliary. Extensive review of the scientific literature indicates that this specific compound is not utilized as a chiral auxiliary in asymmetric synthesis. The primary reason is its racemic nature, denoted by "DL," which contains an equal mixture of both enantiomers. A fundamental requirement for a chiral auxiliary is that it must be enantiomerically pure to induce stereoselectivity in a reaction.

However, the underlying interest in phenylalanine-derived amides as chiral auxiliaries is a valid area of chemical research. This document provides detailed information, protocols, and data on established chiral auxiliaries that are structurally related to the requested compound, thereby offering practical alternatives for researchers, scientists, and drug development professionals. Specifically, we will focus on the well-documented use of enantiomerically pure phenylglycine amide in the asymmetric Strecker synthesis.

Phenylalanine Amides as Chiral Auxiliaries: An Overview

While T-Butyl N-cbz-DL-phenylalaninamide is not a viable chiral auxiliary, other enantiomerically pure amino acid amides are effective in controlling stereochemistry. One of the most successful examples is the use of (R)-phenylglycine amide in the diastereoselective Strecker reaction. This method allows for the synthesis of α-amino acids with high diastereomeric and enantiomeric purity.

The general principle involves the condensation of an aldehyde with the chiral amine auxiliary to form a chiral imine. Nucleophilic addition to this imine is then directed by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer of the resulting α-amino nitrile. Subsequent hydrolysis removes the auxiliary and converts the nitrile to a carboxylic acid, yielding the desired chiral α-amino acid.

Application: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide

A notable application of a phenylalanine-related amide as a chiral auxiliary is the asymmetric Strecker synthesis of α-amino acids. This method can be accompanied by a crystallization-induced asymmetric transformation, which allows for the isolation of a single diastereomer in high yield and purity[1].

Quantitative Data Summary

The following table summarizes the results for the asymmetric Strecker reaction using (R)-phenylglycine amide with various aldehydes. The reaction yields a diastereomerically pure α-amino nitrile that can be converted to the corresponding α-amino acid.

| Aldehyde (R-CHO) | Product (α-Amino Nitrile) | Yield (%) | Diastereomeric Ratio (dr) |

| Pivaldehyde | (R,S)-Amino nitrile | 93 | >99:1 |

| Benzaldehyde | (R,S)-Amino nitrile | 85 | >99:1 |

| Isobutyraldehyde | (R,S)-Amino nitrile | 88 | >99:1 |

| 3,4-Dimethoxyphenylacetone | (R,S)-Amino nitrile | 76 | >99:1 |

Table 1: Diastereoselective Strecker reaction results using (R)-phenylglycine amide as a chiral auxiliary[1].

Experimental Protocols

General Protocol for Asymmetric Strecker Synthesis with (R)-Phenylglycine Amide

This protocol is adapted from the diastereoselective Strecker reaction utilizing a crystallization-induced asymmetric transformation[1].

Materials:

-

(R)-phenylglycine amide hydrochloride

-

Aldehyde (e.g., pivaldehyde)

-

Sodium cyanide (aqueous solution, 30%)

-

Water

-

Methanol

Procedure:

-

A suspension of (R)-phenylglycine amide hydrochloride (1.0 eq) and the aldehyde (1.0 eq) is prepared in water.

-

The mixture is heated to 70 °C and stirred.

-

An aqueous solution of sodium cyanide (1.0 eq) is added dropwise to the reaction mixture.

-

The reaction is stirred at 70 °C for approximately 24 hours, during which time the product precipitates.

-

The mixture is cooled to room temperature, and the precipitated α-amino nitrile is collected by filtration.

-

The solid is washed with cold water and dried under vacuum to yield the diastereomerically pure product.

Protocol for Auxiliary Removal and Conversion to (S)-tert-Leucine

Materials:

-

Diastereomerically pure α-amino nitrile from pivaldehyde

-

Concentrated hydrochloric acid

-

Propylene oxide

-

Ethanol

Procedure:

-

The α-amino nitrile is hydrolyzed by heating in concentrated hydrochloric acid. This step cleaves the chiral auxiliary and converts the nitrile to a carboxylic acid.

-

After hydrolysis, the reaction mixture is cooled, and the recovered (R)-phenylglycine amide can be isolated.

-

The aqueous solution containing the desired amino acid hydrochloride is neutralized with propylene oxide.

-

The resulting free amino acid, (S)-tert-leucine, is crystallized from a suitable solvent such as ethanol.

Diagrams and Workflows

Logical Workflow for Asymmetric Strecker Synthesis

The following diagram illustrates the logical steps involved in the asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.

Caption: Workflow for Asymmetric Strecker Synthesis.

Signaling Pathway Analogy: Stereochemical Information Transfer

The following diagram illustrates the concept of stereochemical information transfer from the chiral auxiliary to the final product.

Caption: Stereochemical Information Transfer Pathway.

Conclusion

While T-Butyl N-cbz-DL-phenylalaninamide is not a suitable chiral auxiliary due to its racemic nature, the principles of using amino acid amides in asymmetric synthesis are well-established. The use of enantiomerically pure (R)-phenylglycine amide in the Strecker synthesis provides a robust and effective method for the preparation of chiral α-amino acids. The protocols and data presented here offer a practical starting point for researchers interested in this class of chiral auxiliaries. Further research into novel, enantiomerically pure phenylalanine derivatives could yield new and efficient chiral auxiliaries for asymmetric synthesis.

References

Application Notes and Protocols for Phenylalaninamide Derivatives in Medicinal Chemistry

Introduction

The N-Cbz protecting group is a cornerstone in peptide synthesis, preventing unwanted reactions at the amino terminus while allowing for the formation of amide bonds. The phenylalanine residue provides a versatile backbone that can be modified to interact with a range of biological targets. The amide moiety, in this case, a conceptual t-butyl amide, can influence the compound's solubility, stability, and ability to cross cell membranes.

Key Application Areas

N-Cbz-phenylalaninamide derivatives and related compounds have been investigated for a variety of medicinal chemistry applications:

-

Enzyme Inhibition: These compounds have been explored as inhibitors of several enzyme classes. For instance, derivatives incorporating benzothiazole moieties have demonstrated inhibitory activity against carbonic anhydrase (CA) isoforms hCA II and hCA V[1]. The general structure allows for modifications that can target the active sites of specific enzymes.

-

Ion Channel Modulation: Phenylalanine derivatives have been identified as blockers of N-type voltage-activated calcium channels (VACC)[2]. Such blockers have potential therapeutic applications in managing pain and stroke.

-

Antimicrobial Activity: Phenylalanine amides have been synthesized and evaluated for their activity against various mycobacteria, including Mycobacterium abscessus and Mycobacterium tuberculosis[3].

-

Anticancer Research: Benzoxazole derivatives incorporating a phenylacetamide moiety have been designed as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, which play a key role in tumor angiogenesis[4].

Quantitative Data Summary

The following table summarizes representative quantitative data for various N-Cbz-phenylalaninamide derivatives and related compounds from the literature. This data highlights the potential potency and selectivity that can be achieved through chemical modifications of the core scaffold.

| Compound Class | Target | Assay | Quantitative Value | Reference |

| Benzothiazole-Phenylalanine Conjugates | hCA II | Enzyme Inhibition | Kᵢ in micromolar range | [1] |

| Benzothiazole-Phenylalanine Conjugates | hCA V | Enzyme Inhibition | Kᵢ in micromolar range | [1] |

| N,N-dialkylpeptidylamines | N-type VACC | Functional Activity | Potent Inhibition (Specific IC₅₀ not provided) | [2] |

| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide | M. abscessus | MIC Assay | MIC₉₀: 6.25 - 12.5 µM | [3] |

| Benzoxazole-N-phenylacetamide Derivatives | VEGFR-2 | Enzyme Inhibition | IC₅₀: 97.38 nM (for compound 12l) | [4] |

| Benzoxazole-N-phenylacetamide Derivatives | HepG2 cell line | Antiproliferative | IC₅₀: 10.50 µM (for compound 12l) | [4] |

| Benzoxazole-N-phenylacetamide Derivatives | MCF-7 cell line | Antiproliferative | IC₅₀: 15.21 µM (for compound 12l) | [4] |

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the synthesis and evaluation of N-Cbz-phenylalaninamide derivatives, based on published procedures for analogous compounds.

Protocol 1: General Synthesis of N-Cbz-Phenylalaninamide Derivatives

This protocol describes a general method for the synthesis of N-Cbz-phenylalaninamide derivatives via an amide coupling reaction.

Materials:

-

N-Cbz-DL-phenylalanine

-

Tert-butylamine (or other desired amine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., T3P®)[3]

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve N-Cbz-DL-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add the desired amine (e.g., tert-butylamine, 1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against human carbonic anhydrase (hCA) isoforms.

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA II, hCA V)

-

Synthesized inhibitor compounds

-

4-Nitrophenyl acetate (substrate)

-

Tris-HCl buffer (pH 7.4)

-